Pyrrolopyrazine derivatives, which include a pyrazine ring, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The synthetic routes for these derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
The pyrazine moiety is an important part of many clinically used drugs, including anticancer, diuretic, antidiabetic, antithrombotic, antidepressants or anti-infective (antituberculotics, bactericides and fungicides) agents . It offers many possibilities in drug development .
Pyrido[2,3-b]pyrazin based heterocyclic compounds have shown very remarkable contributions towards NLO technological applications .
Compounds based on pyrido[2,3-b]pyrazin have been utilized for the first time in electrochemical sensing of DNA .
Pyrido[2,3-b]pyrazin based compounds have shown in vitro antioxidant activity .
Compounds based on pyrido[2,3-b]pyrazin have shown antiurease activity .
Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Ru(III) complexes with pyrazine derivatives have been prepared. These include 2,3-bis(2-pyridyl)pyrazine (DPP), pyrazine-2-amidoxime (PAOX), pyrazine-2-thiocarboxamide (PTCA) and 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP). These compounds have been characterized using UV-Vis and FT-IR spectroscopy, elemental analysis, conductivity and more .
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
N-(pyridin-3-yl)pyrazin-2-amine is a heterocyclic compound characterized by the presence of a pyridine ring and a pyrazine moiety. It features an amine functional group attached to the pyrazine, which enhances its potential reactivity and biological activity. This compound is of interest due to its structural features that suggest possible interactions with biological targets, making it a candidate for pharmaceutical applications.
Research has indicated that compounds similar to N-(pyridin-3-yl)pyrazin-2-amine exhibit significant biological activities, including:
The synthesis of N-(pyridin-3-yl)pyrazin-2-amine can be achieved through several methods:
python# Example reaction scheme2-Aminopyrazine + 3-Bromopyridine -> N-(pyridin-3-yl)pyrazin-2-amine
N-(pyridin-3-yl)pyrazin-2-amine has potential applications in various fields:
Studies focusing on the interactions of N-(pyridin-3-yl)pyrazin-2-amine with biological targets are ongoing. Preliminary data suggest that it may interact with specific proteins or enzymes involved in disease pathways, potentially leading to therapeutic effects. The understanding of these interactions is crucial for optimizing its pharmacological profile.
N-(pyridin-3-yl)pyrazin-2-amine shares structural similarities with several other compounds, each exhibiting unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(pyridin-2-yl)pyrazin-2-amine | Similar pyridine and pyrazine rings | Antimicrobial and anticancer |
N-(pyridin-4-yl)pyrazin-2-amine | Different position of pyridine substitution | Potential enzyme inhibitor |
N-(pyrimidin-4-yl)pyrazin-2-amines | Pyrimidine instead of pyridine | Antiviral activity noted |
The uniqueness of N-(pyridin-3-yl)pyrazin-2-amine lies in its specific orientation and electronic properties derived from the arrangement of the pyridine and pyrazine rings, which may influence its reactivity and interactions more favorably compared to its analogs.